N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC9696289
Molecular Formula: C19H19N5O3
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N5O3 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H19N5O3/c1-12-9-13(2)24(21-12)17-7-8-19(27)23(22-17)11-18(26)20-16-6-4-5-15(10-16)14(3)25/h4-10H,11H2,1-3H3,(H,20,26) |
| Standard InChI Key | ZVUABCOJAOAORP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(=O)C)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(=O)C)C |
Introduction
N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with a molecular formula of C19H19N5O3 and a molecular weight of approximately 365.4 g/mol . This compound features an acetylphenyl group and a dimethylpyrazolyl moiety attached to a pyridazinone backbone, which suggests potential for diverse chemical and biological interactions.
Synthesis Methods
While specific synthesis methods for N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide are not detailed in the available literature, compounds with similar structures often involve multi-step reactions using commercially available reagents. These methods typically include condensation reactions and may involve the use of catalysts to enhance yield and purity.
Biological Activity and Potential Applications
Research into compounds with similar structures suggests potential applications in medicinal chemistry, particularly in areas such as anti-inflammatory and antiviral therapies. The presence of pyrazole and pyridazine rings, which are known for their biological activity, indicates that this compound could interact with specific enzymes or receptors, influencing various signaling pathways.
Comparison with Analogous Compounds
Compounds with similar structures, such as N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, have shown potential in medicinal chemistry due to their diverse interactions with biological targets. The specific substitution pattern in N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide may offer unique advantages in terms of binding affinity and therapeutic effects.
Future Research Directions
Further research is needed to fully explore the biological activity and potential therapeutic applications of N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential drug candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume